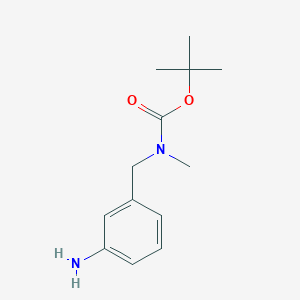![molecular formula C16H19N5O B2973124 N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320574-07-8](/img/structure/B2973124.png)
N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the azabicyclooctane family and has a unique structure that makes it a promising candidate for research in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is not yet fully understood. However, it is believed to act on certain receptors in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide in lab experiments is its unique structure, which makes it a useful tool for studying certain receptors and their interactions with other compounds. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are many potential future directions for research on N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide. Some of these include:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Exploration of its potential as a drug candidate for the treatment of various diseases.
3. Investigation of its potential as a tool for studying certain receptors and their interactions with other compounds.
4. Development of more efficient synthesis methods for this compound to facilitate its use in lab experiments.
5. Exploration of its potential as a building block for the synthesis of other compounds with unique structures and properties.
Conclusion:
N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a novel compound that has shown potential in various fields of science. Its unique structure and potential applications make it an interesting candidate for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential as a drug candidate and a tool for studying certain receptors.
Métodos De Síntesis
The synthesis of N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 8-azabicyclo[3.2.1]octan-3-one, which is reacted with phenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with sodium azide to form the triazole ring. Finally, the carboxylic acid is introduced by reacting the triazole with a suitable acid chloride.
Aplicaciones Científicas De Investigación
N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has shown potential as a drug candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
N-phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(18-12-4-2-1-3-5-12)21-13-6-7-14(21)11-15(10-13)20-9-8-17-19-20/h1-5,8-9,13-15H,6-7,10-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNDHIXKKHYOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC=CC=C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2973042.png)
![2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2973043.png)

![4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate](/img/no-structure.png)
![Octahydrocyclopenta[B]pyrrole](/img/structure/B2973046.png)
![N-(furan-2-ylmethyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2973051.png)



![N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2973056.png)

![N-([2,4'-bipyridin]-3-ylmethyl)isonicotinamide](/img/structure/B2973058.png)
![2-(4-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2973059.png)
![N-(3,4-difluorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2973062.png)